

Sulfo-Cy3(Me)COOH: A Technical Guide for Flow Cytometry Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfo-Cy3(Me)COOH**

Cat. No.: **B12385879**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the suitability and application of **Sulfo-Cy3(Me)COOH**, a bright, orange-fluorescent dye, for flow cytometry. We provide a comprehensive overview of its properties, detailed experimental protocols for antibody conjugation and cell staining, and visual workflows to facilitate its integration into your research.

Core Properties of Sulfo-Cy3(Me)COOH

Sulfo-Cy3(Me)COOH is a water-soluble derivative of the cyanine dye Cy3.[1][2] The presence of sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling biological molecules in aqueous environments.[3] The carboxylic acid group allows for its conjugation to primary amines on target proteins, such as antibodies, through the use of carbodiimide chemistry.[2][4]

Cy3 dyes are widely recognized for their utility in various biological applications, including fluorescence microscopy, DNA sequencing, and flow cytometry.[5] They are valued for their bright fluorescence and stability.[6] While functional in flow cytometry, it's worth noting that Cy3 dyes may exhibit lower fluorescence intensity compared to larger dyes like Phycoerythrin (PE) or Allophycocyanin (APC).[7][8] However, its smaller size can be advantageous in certain applications where steric hindrance is a concern.[7]

Quantitative Data Summary

For easy comparison, the key spectral and physical properties of **Sulfo-Cy3(Me)COOH** and the parent Cy3 dye are summarized below.

Property	Value	Notes
Excitation Maximum (λ_{ex})	~548 - 555 nm	In the green region of the visible spectrum.[8][9] Compatible with 532 nm and 561 nm laser lines.[10]
Emission Maximum (λ_{em})	~563 - 570 nm	Emits bright orange-red fluorescence.[1][8]
Molar Extinction Coefficient (ϵ)	~150,000 - 162,000 $\text{cm}^{-1}\text{M}^{-1}$	Indicates a high ability to absorb light.[4][8]
Fluorescence Quantum Yield (Φ)	~0.1 - 0.24	Represents the efficiency of converting absorbed light into emitted fluorescence. This value can be influenced by the local environment.[2][4][8]
Molecular Formula	C30H36N2O8S2	[1]
Molecular Weight	~616.75 g/mol	[1]
Solubility	Well soluble in water, DMF, DMSO	[2][4]
pH Sensitivity	Fluorescence is largely insensitive to pH variations between pH 4 and 10.	[8][11]

Experimental Protocols

Antibody Conjugation with Sulfo-Cy3(Me)COOH using EDC/Sulfo-NHS Chemistry

This protocol describes the covalent conjugation of **Sulfo-Cy3(Me)COOH** to a primary antibody containing accessible primary amines (e.g., lysine residues). The process involves the

activation of the dye's carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to form a more stable amine-reactive ester, which then couples to the antibody.

Materials:

- **Sulfo-Cy3(Me)COOH**
- Primary antibody to be labeled
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation/Coupling Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
- Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4
- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Desalting column (e.g., Sephadex G-25)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

- Antibody Preparation:
 - Dissolve the antibody in the Conjugation Buffer at a concentration of 1-5 mg/mL.
 - Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizers (like BSA or gelatin) that would compete with the labeling reaction. If necessary, dialyze the antibody against the Conjugation Buffer.
- Dye Preparation:
 - Immediately before use, dissolve **Sulfo-Cy3(Me)COOH** in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

- Activation of **Sulfo-Cy3(Me)COOH**:
 - In a separate microcentrifuge tube, add the desired amount of **Sulfo-Cy3(Me)COOH** stock solution to the Activation/Coupling Buffer.
 - Prepare fresh solutions of EDC and Sulfo-NHS in Activation/Coupling Buffer (e.g., 10 mg/mL).
 - Add a 2-5 fold molar excess of EDC and Sulfo-NHS to the **Sulfo-Cy3(Me)COOH** solution. The activation reaction is most efficient at pH 4.5-7.2.[12][13]
 - Incubate the mixture for 15-30 minutes at room temperature, protected from light.
- Conjugation Reaction:
 - Add the activated **Sulfo-Cy3(Me)COOH** solution to the antibody solution. A common starting point is a 10:1 to 20:1 molar ratio of dye to antibody. The optimal ratio may need to be determined empirically.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
- Quenching the Reaction:
 - Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
 - Incubate for 30 minutes at room temperature to quench any unreacted dye.
- Purification of the Conjugate:
 - Separate the labeled antibody from the unconjugated dye and reaction byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[14]
 - Collect the fractions containing the fluorescently labeled antibody. The first colored peak to elute is typically the conjugated antibody.
- Characterization and Storage:

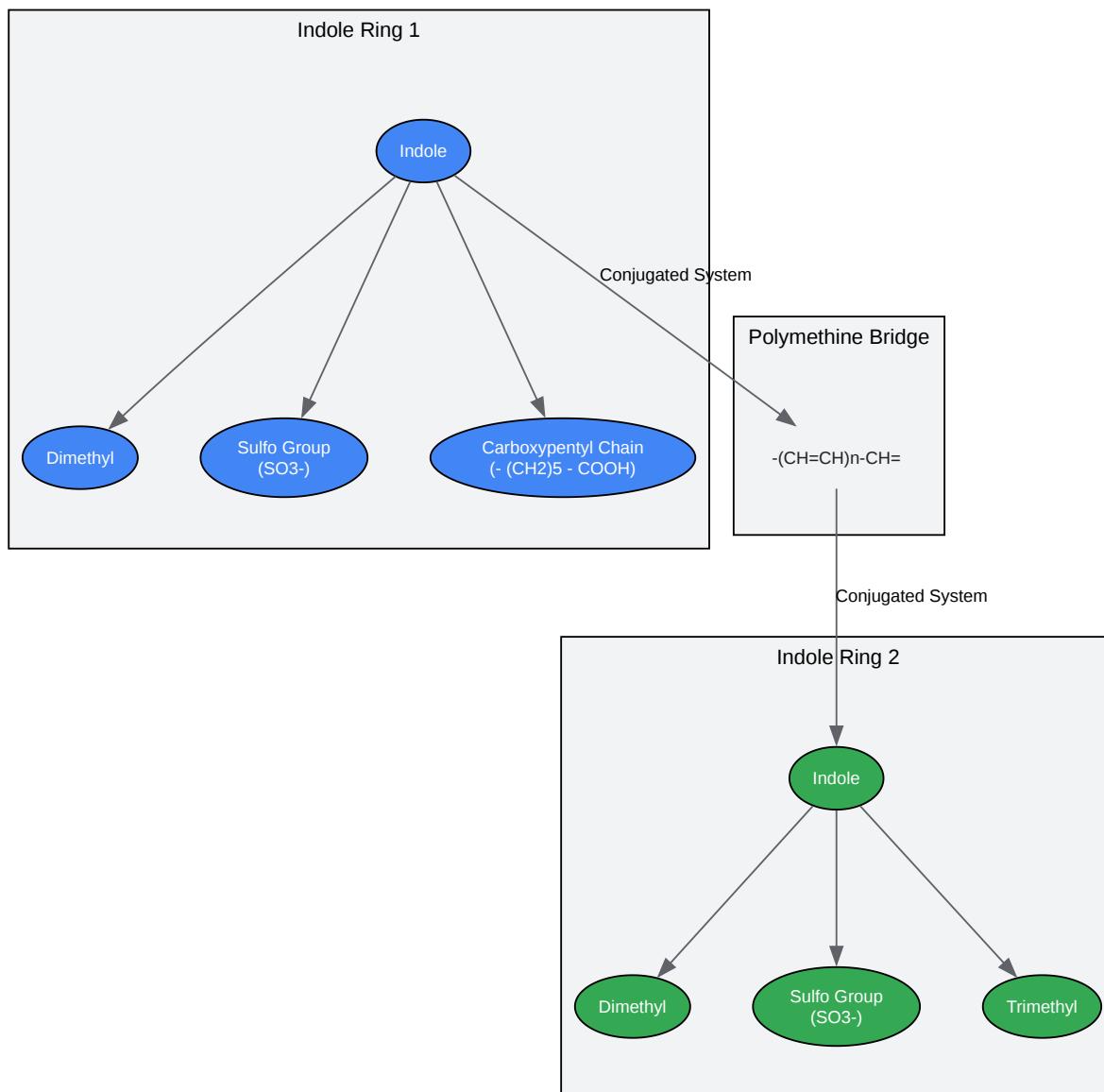
- Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~550 nm (for Cy3).
- Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA (if compatible with the intended application) and storing at -20°C or -80°C.

Staining of Cells for Flow Cytometry Analysis

This protocol provides a general workflow for staining a cell suspension with a **Sulfo-Cy3(Me)COOH**-conjugated antibody.

Materials:

- **Sulfo-Cy3(Me)COOH**-conjugated antibody
- Cell suspension (e.g., peripheral blood mononuclear cells or cultured cells)
- Staining Buffer: PBS with 2% Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)
- Fixation Buffer (optional): e.g., 1-4% paraformaldehyde in PBS
- Permeabilization Buffer (for intracellular staining): e.g., 0.1% Triton X-100 or saponin in PBS
- Flow cytometry tubes

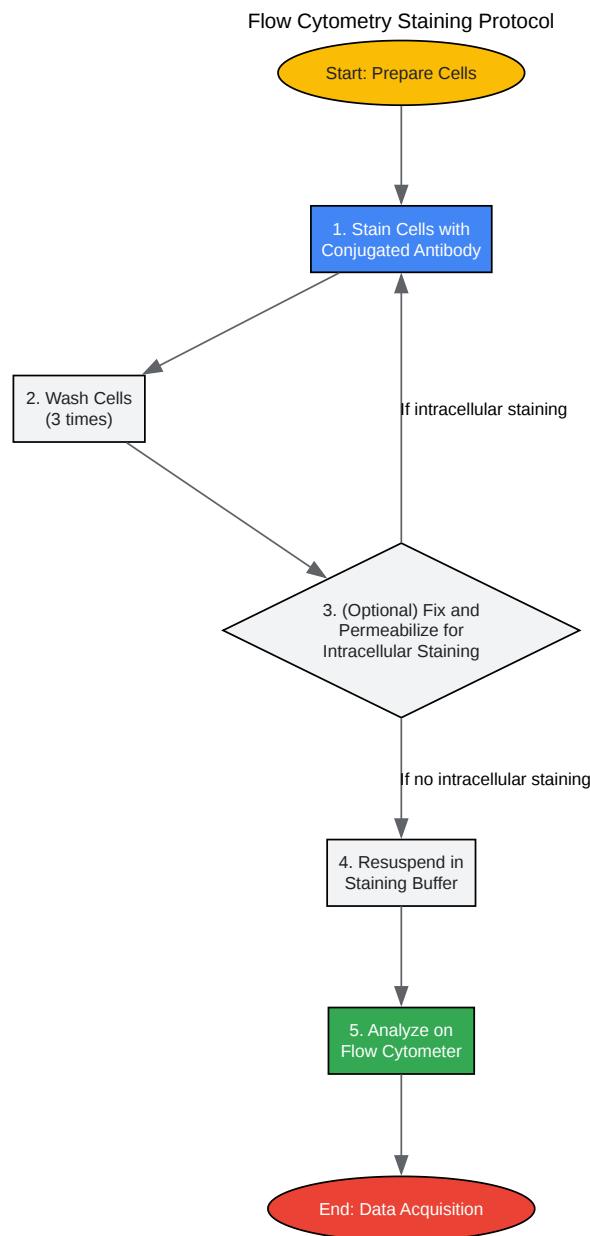

Procedure:

- Cell Preparation:
 - Prepare a single-cell suspension with a cell density of 1×10^6 to 1×10^7 cells/mL in ice-cold Staining Buffer.^[8]
 - Ensure cell viability is high (>90%).
- Staining:
 - Aliquot 100 μ L of the cell suspension (containing 1×10^5 to 1×10^6 cells) into a flow cytometry tube.

- Add the predetermined optimal concentration of the **Sulfo-Cy3(Me)COOH**-conjugated antibody to the cells.
- Vortex gently and incubate for 30-60 minutes at 4°C in the dark.
- Washing:
 - Add 2-3 mL of ice-cold Staining Buffer to the tube.
 - Centrifuge at 300-400 x g for 5 minutes at 4°C.
 - Carefully decant the supernatant.
 - Repeat the wash step two more times.
- (Optional) Fixation and Permeabilization:
 - For intracellular targets, after surface staining, fix the cells by resuspending them in Fixation Buffer and incubating for 15-20 minutes at room temperature.
 - Wash the cells once with Staining Buffer.
 - Permeabilize the cells by resuspending them in Permeabilization Buffer and incubating for 10-15 minutes.
 - Proceed with intracellular staining following steps 2 and 3, using Permeabilization Buffer for antibody dilution and washing.
- Resuspension and Analysis:
 - Resuspend the final cell pellet in 300-500 µL of Staining Buffer.
 - Analyze the cells on a flow cytometer equipped with a laser that can excite the Cy3 dye (e.g., 532 nm or 561 nm) and appropriate emission filters (e.g., a TRITC filter set).[\[6\]](#)[\[10\]](#)

Visualizations

Chemical Structure of Sulfo-Cy3(Me)COOH


[Click to download full resolution via product page](#)

Caption: A simplified diagram illustrating the core components of the **Sulfo-Cy3(Me)COOH** structure.

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for conjugating **Sulfo-Cy3(Me)COOH** to a primary antibody.

[Click to download full resolution via product page](#)

Caption: A logical workflow for staining cells with a **Sulfo-Cy3(Me)COOH** conjugated antibody for flow cytometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sulfo-Cyanine3 carboxylic acid | CAS#:1121756-11-3 | Chemsr [chemsrc.com]
- 2. probes.bocsci.com [probes.bocsci.com]
- 3. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. luminwaves.com [luminwaves.com]
- 6. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 7. Can Cy3 be used in flow cytometry? | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. Cy3 Dye | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. Sulfo-Cyanine 3 carboxylic acid | AAT Bioquest [aatbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Sulfo-Cy3(Me)COOH: A Technical Guide for Flow Cytometry Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12385879#sulfo-cy3-me-cooh-suitability-for-flow-cytometry-applications>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com